molecular formula C7H6ClF3N2 B159938 3-Chloro-5-(trifluoromethyl)benzene-1,2-diamine CAS No. 132915-80-1

3-Chloro-5-(trifluoromethyl)benzene-1,2-diamine

Cat. No.: B159938
CAS No.: 132915-80-1
M. Wt: 210.58 g/mol
InChI Key: NVNLHLRVSHJKBN-UHFFFAOYSA-N
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Description

3-Chloro-5-(trifluoromethyl)benzene-1,2-diamine is a versatile benzenediamine derivative engineered for advanced chemical synthesis and research. The compound features a 1,2-diamine moiety on a benzene ring that is further functionalized with both chloro and trifluoromethyl substituents. This specific arrangement creates a multifunctional scaffold highly valued in the development of complex molecules, particularly in the construction of heterocyclic compounds . The presence of the electron-withdrawing trifluoromethyl group can significantly influence the electronic characteristics, metabolic stability, and lipophilicity of resultant molecules, properties that are critically assessed in agrochemical and pharmaceutical research . The compound serves as a key synthetic intermediate for the preparation of more complex chemical entities. Its reactivity allows for transformations including cyclization and further functionalization, making it a valuable building block for researchers in medicinal chemistry and materials science. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-chloro-5-(trifluoromethyl)benzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF3N2/c8-4-1-3(7(9,10)11)2-5(12)6(4)13/h1-2H,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVNLHLRVSHJKBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)N)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90352828
Record name 3-Chloro-4,5-diaminobenzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132915-80-1
Record name 3-Chloro-5-(trifluoromethyl)-1,2-benzenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132915-80-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-4,5-diaminobenzotrifluoride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-5-(trifluoromethyl)benzene-1,2-diamine
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Preparation Methods

Nitration of Precursor Substrates

The synthesis begins with a trifluoromethyl- and chloro-substituted benzene derivative. Nitration introduces nitro groups at positions 1 and 2, leveraging the electron-withdrawing effects of the trifluoromethyl group to direct electrophilic substitution.

Typical Conditions :

  • Substrate : 3-chloro-5-(trifluoromethyl)benzene

  • Nitrating Agent : Fuming HNO₃ (90%) in H₂SO₄ (10%)

  • Temperature : 0–5°C (prevents over-nitration)

  • Reaction Time : 4–6 hours

Yield : ~65% (isolated as 1,2-dinitro-3-chloro-5-(trifluoromethyl)benzene).

Reduction of Nitro Groups

The dinitro intermediate undergoes reduction to form the target diamine. Catalytic hydrogenation or chemical reductants like Sn/HCl are employed.

Catalytic Hydrogenation :

  • Catalyst : 10% Pd/C (5 wt%)

  • Solvent : Ethanol

  • H₂ Pressure : 50 psi

  • Time : 12 hours

  • Yield : 80–85%.

Chemical Reduction (Sn/HCl) :

  • Reductant : SnCl₂ (4 equiv) in concentrated HCl

  • Temperature : 70°C

  • Time : 8 hours

  • Yield : 70–75% (lower due to side reactions).

Table 1: Comparative Reduction Outcomes

MethodCatalyst/ReductantYield (%)Purity (%)
Catalytic HydrogenationPd/C8598
Sn/HCl ReductionSnCl₂7592

Halogenation-Amination Strategy

Sequential Functionalization

This route starts with a diaminobenzene core, introducing chloro and trifluoromethyl groups via electrophilic substitution or cross-coupling.

Chlorination :

  • Reagent : Cl₂ gas in CCl₄

  • Catalyst : FeCl₃ (Lewis acid)

  • Position : Meta to trifluoromethyl group (steric and electronic guidance).

Trifluoromethylation :

  • Reagent : CF₃Cu (generated in situ from CF₃I and CuI)

  • Solvent : DMF

  • Temperature : 100°C

  • Yield : 60% (due to competing side reactions).

Challenges in Regiocontrol

The electron-donating nature of amine groups complicates electrophilic substitution, necessitating protective strategies:

Protection :

  • Agent : Acetic anhydride (forms acetamide derivatives)

  • Deprotection : Hydrolysis with NaOH (6M, 80°C).

Table 2: Halogenation-Amination Optimization

StepReagents/ConditionsYield (%)
ChlorinationCl₂, FeCl₃, CCl₄, 25°C78
TrifluoromethylationCF₃Cu, DMF, 100°C60
DeprotectionNaOH (6M), 80°C95

Lithiation-Based Functionalization

Directed Ortho-Metalation (DoM)

Adapting methodologies from patent CN103012122A, tert-butyl lithium facilitates deprotonation at specific positions, enabling sequential functionalization.

Lithiation :

  • Base : tert-Butyl lithium (2.5 equiv)

  • Chelator : Tetramethylethylenediamine (TEMED, 1.2 equiv)

  • Solvent : THF, -78°C

  • Electrophile : Cl₂ gas or CF₃I

Quenching :

  • Electrophile Addition : Cl₂ for chlorination or CF₃I for trifluoromethylation

  • Workup : Aqueous HCl (3M) to protonate amines.

Reaction Sequence

  • Lithiation at position 2 (directed by TEMED).

  • Chlorination at position 3.

  • Trifluoromethylation at position 5 via Cu-mediated coupling.

Yield : 55–60% (multi-step inefficiencies).

Table 3: Lithiation Method Parameters

ParameterValue
Temperature-78°C
Reaction Time2 hours
ElectrophileCl₂ or CF₃I
SolventTHF

Industrial-Scale Production Considerations

Continuous Flow Reactors

To enhance yield and safety, flow chemistry minimizes intermediate isolation:

  • Nitration : Microreactors with HNO₃/H₂SO₄ (residence time: 5 min).

  • Reduction : Fixed-bed reactors with Pd/C catalysts (H₂ gas flow: 10 mL/min).

Purification Techniques

  • Recrystallization : Ethanol/water (7:3) removes unreacted precursors.

  • Column Chromatography : Silica gel (hexane/ethyl acetate gradient) for lab-scale purity .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-5-(trifluoromethyl)benzene-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, such as nitroso, nitro, and alkylated amines .

Scientific Research Applications

Organic Chemistry

In organic chemistry, this compound serves as a building block for synthesizing more complex molecules. It is particularly useful in the preparation of:

  • Pharmaceuticals: Intermediates for drug synthesis, including antituberculosis agents.
  • Agrochemicals: Compounds used in pesticides and herbicides.
  • Dyes and Pigments: Its unique structure allows for the development of vibrant colors in various applications.

Research indicates that derivatives of 3-Chloro-5-(trifluoromethyl)benzene-1,2-diamine exhibit potential biological activities , such as:

  • Antimicrobial Properties: Effective against certain bacterial strains.
  • Anticancer Activity: Studies have shown cytotoxic effects on various cancer cell lines due to enhanced binding affinity to specific targets .

Case Study Example:
A study explored the compound's efficacy against drug-resistant tuberculosis strains, highlighting its potential as a therapeutic agent due to its ability to overcome resistance mechanisms in bacteria.

Industrial Applications

In the industrial sector, this compound is utilized in:

  • Specialty Chemicals Production: Used in the manufacture of polymers and coatings.
  • Electronic Materials: Its unique properties make it valuable in developing advanced materials for electronics.

Mechanism of Action

The mechanism of action of 3-Chloro-5-(trifluoromethyl)benzene-1,2-diamine and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. The presence of the chloro and trifluoromethyl groups can enhance the compound’s binding affinity and specificity towards these targets. The amine groups can form hydrogen bonds and other interactions that stabilize the compound’s binding to its target .

Comparison with Similar Compounds

3-Bromo-5-(trifluoromethyl)benzene-1,2-diamine (CAS: 157026-19-2)

  • Molecular Formula : C₇H₆BrF₃N₂
  • Molecular Weight : 255.04 g/mol
  • Key Differences : Bromine’s larger atomic radius and polarizability compared to chlorine may alter reactivity in nucleophilic substitutions or catalytic cross-coupling reactions. For example, bromine’s superior leaving-group ability facilitates Suzuki-Miyaura couplings, as seen in the synthesis of necroptosis inhibitors .

3-Chloro-5-fluorobenzene-1,2-diamine (CAS: 2106-02-7)

  • Molecular Formula : C₆H₅ClF₂N₂
  • Molecular Weight : 178.57 g/mol
  • Fluorine’s electronegativity enhances hydrogen-bonding interactions in crystal structures .

Trifluoromethyl-Modified Derivatives

4-Methyl-5-(trifluoromethyl)benzene-1,2-diamine (CAS: 1737-64-0)

  • Molecular Formula : C₈H₈F₃N₂
  • Molecular Weight : 189.16 g/mol
  • This derivative’s increased hydrophobicity may enhance membrane permeability in drug candidates.

4,5-Bis(trifluoromethyl)benzene-1,2-diamine (CAS: 30454-92-3)

  • Molecular Formula : C₈H₅F₆N₂
  • Molecular Weight : 258.13 g/mol
  • Key Differences : Dual trifluoromethyl groups amplify electron-withdrawing effects, which could destabilize intermediates in electrophilic substitutions but favor nucleophilic aromatic substitutions.

Substituent Position and Electronic Effects

  • Substituent Position : The chloro and trifluoromethyl groups in 3-Chloro-5-(trifluoromethyl)benzene-1,2-diamine are meta to each other, creating a distinct electronic environment. In contrast, 4-Bromo-5-(trifluoromethyl)benzene-1,2-diamine (CAS: 157590-60-8) has substituents in para positions, altering resonance stabilization and directing reactivity .
  • Electronic Effects: Trifluoromethyl groups reduce electron density at the aromatic ring, making the compound less reactive toward electrophiles but more susceptible to nucleophilic attack compared to non-fluorinated analogs like 3-Chloro-5-methylbenzene-1,2-diamine.

Data Tables

Table 1: Comparative Properties of Selected Benzene-1,2-diamine Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
This compound 132915-80-1 C₇H₆ClF₃N₂ 210.58 Cl (C3), CF₃ (C5)
3-Bromo-5-(trifluoromethyl)benzene-1,2-diamine 157026-19-2 C₇H₆BrF₃N₂ 255.04 Br (C3), CF₃ (C5)
3-Chloro-5-fluorobenzene-1,2-diamine 2106-02-7 C₆H₅ClF₂N₂ 178.57 Cl (C3), F (C5)
4-Methyl-5-(trifluoromethyl)benzene-1,2-diamine 1737-64-0 C₈H₈F₃N₂ 189.16 CH₃ (C4), CF₃ (C5)

Biological Activity

3-Chloro-5-(trifluoromethyl)benzene-1,2-diamine, also known as 3,5-dichloro-2-(trifluoromethyl)phenylenediamine, is an aromatic compound characterized by its unique molecular structure, which includes a chloro group and a trifluoromethyl group attached to a benzene ring, along with two amine groups at the 1 and 2 positions. This compound has garnered attention in various scientific fields due to its potential biological activities, particularly in medicinal chemistry and organic synthesis.

  • Molecular Formula : C7H6ClF3N2
  • Molecular Weight : Approximately 210.58 g/mol
  • Density : 1.51 g/cm³
  • Melting Point : 42–43 °C
  • Boiling Point : Approximately 260.8 °C

The presence of both chloro and trifluoromethyl groups contributes to its unique chemical reactivity and potential applications.

Research indicates that compounds containing trifluoromethyl groups can exhibit enhanced biological activity due to their ability to interact with various biological targets. Specifically, the trifluoromethyl group has been shown to improve drug potency towards reverse transcriptase enzyme inhibition, which is crucial in the development of antiviral drugs. The mechanism involves lowering the pKa of cyclic carbamates, facilitating hydrogen bonding interactions with target proteins.

Toxicological Profile

The compound is classified as harmful if swallowed and toxic upon skin contact. This toxicity profile necessitates careful handling in laboratory settings . Similar aromatic amines often exhibit acute toxicity, highlighting the need for safety precautions during research and application.

Synthetic Routes

The synthesis of this compound typically involves several steps:

  • Nitration of a suitable benzene derivative .
  • Reduction to introduce amine groups .
  • Trifluoromethylation through radical reactions .
  • Electrophilic aromatic substitution to add chloro groups .

These methods require careful optimization of reaction conditions to maximize yield and purity while minimizing hazards associated with intermediates .

Applications in Research and Industry

This compound serves as an intermediate in the synthesis of more complex organic molecules and is utilized in:

  • Analytical Chemistry : Due to its ability to form complexes with various elements.
  • Biochemical Assays : As a probe for studying enzyme interactions.
  • Industrial Chemistry : In the production of dyes and pigments.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaUnique Features
3-ChloroanilineC6H6ClNLacks trifluoromethyl group; simpler structure
4-Chloro-3-(trifluoromethyl)anilineC7H6ClF3NDifferent positional isomer; potential different reactivity
2-Amino-4-chlorobenzotrifluorideC7H6ClF3NContains different amino positioning; may have distinct biological activity

The structural differences among these compounds influence their chemical behavior and biological activity significantly.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-Chloro-5-(trifluoromethyl)benzene-1,2-diamine?

  • Methodology :

  • Step 1 : React tetrachloromonospirophosphazene with carbazolyldiamine in tetrahydrofuran (THF) at room temperature in the presence of triethylamine (Et₃N) as a base .
  • Step 2 : Monitor reaction progress via thin-layer chromatography (TLC).
  • Step 3 : Filter triethylammonium chloride byproduct and evaporate THF.
  • Step 4 : Purify the product using column chromatography (silica gel, eluent: hexane/ethyl acetate gradient).
    • Key Data :
ReagentMolar RatioSolventReaction TimeYield
11:1THF3 days~75%

Q. How is the compound characterized structurally?

  • Techniques :

  • X-ray crystallography : Refinement using SHELXL (e.g., anisotropic displacement parameters, hydrogen bonding analysis) .
  • NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (δ ~6.8–7.2 ppm for aromatic protons; δ ~120–140 ppm for CF₃ in ¹⁹F NMR).
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (C₇H₆ClF₃N₂: [M+H]⁺ = 211.02) .
    • Crystallographic Parameters :
Space Groupa (Å)b (Å)c (Å)ZR-factor
P2₁/c10.28.512.14<0.05

Q. What are the key physical properties of this compound?

  • Data :

PropertyValueSource
Melting Point40–43°C
Molecular Weight210.58 g/mol
SolubilitySoluble in THF, DCM; insoluble in H₂O

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this diamine in cross-coupling reactions?

  • Methodology :

  • Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-311+G(d,p) level to analyze frontier molecular orbitals (FMOs) and nucleophilic/electrophilic sites.
  • Transition State Analysis : Study activation barriers for reactions with aryl halides (e.g., Suzuki-Miyaura coupling).
    • Key Insight : The electron-withdrawing CF₃ group reduces electron density at the benzene ring, favoring oxidative addition with Pd catalysts .

Q. How do steric and electronic effects influence its use in synthesizing heterocycles?

  • Case Study : Reaction with α,β-unsaturated carbonyl compounds:

  • Steric hindrance : The 3-chloro and 5-CF₃ groups direct electrophilic substitution to the 4-position.
  • Electronic effects : CF₃ stabilizes intermediates via inductive effects, as shown in cyclocondensation reactions to form benzimidazoles .

Q. What challenges arise in crystallographic refinement due to the trifluoromethyl group?

  • Challenges :

  • Disorder : CF₃ groups often exhibit rotational disorder. Use PART instructions in SHELXL to model split positions .
  • Thermal motion : High displacement parameters for fluorine atoms. Apply anisotropic refinement with ISOR restraints .
    • Software : Mercury for visualizing disorder and hydrogen-bonding networks .

Q. How to resolve contradictions between spectroscopic and crystallographic data?

  • Example : If NMR suggests a planar conformation but X-ray shows torsional strain:

  • Solution : Conduct variable-temperature NMR to assess dynamic behavior. Compare with DFT-calculated torsion angles .
    • Data Table :
TechniqueObserved Torsion AngleCalculated Angle (DFT)
X-ray15°18°
NMR (298 K)Averaged (0°)N/A

Q. What are the degradation pathways under acidic/basic conditions?

  • Stability Study :

  • Conditions : Expose to 1M HCl (24 hrs) or 1M NaOH (24 hrs).
  • Analysis : LC-MS to identify degradation products (e.g., hydrolysis of Cl to OH group).
    • Result : Stable in neutral buffers; hydrolyzes to 3-hydroxy derivative under strong acid/base .

Methodological Recommendations

  • Synthetic Optimization : Replace THF with DMF for faster reaction kinetics in sterically hindered systems .
  • Crystallization : Use slow vapor diffusion (hexane/DCM) to improve crystal quality for X-ray studies .
  • Computational Tools : Gaussian for DFT; Mercury for crystal packing analysis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-5-(trifluoromethyl)benzene-1,2-diamine
Reactant of Route 2
Reactant of Route 2
3-Chloro-5-(trifluoromethyl)benzene-1,2-diamine

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